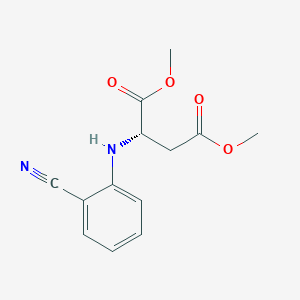

Dimethyl N-(2-cyanophenyl)-L-aspartate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

193473-54-0 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

dimethyl (2S)-2-(2-cyanoanilino)butanedioate |

InChI |

InChI=1S/C13H14N2O4/c1-18-12(16)7-11(13(17)19-2)15-10-6-4-3-5-9(10)8-14/h3-6,11,15H,7H2,1-2H3/t11-/m0/s1 |

InChI Key |

JVFPZAJRUNBUOW-NSHDSACASA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC1=CC=CC=C1C#N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC1=CC=CC=C1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl N 2 Cyanophenyl L Aspartate

Stereoselective Synthesis of the L-Aspartate Backbone

The inherent chirality of the L-aspartate core is a fundamental feature of the target molecule. Achieving the correct stereoconfiguration at the α-carbon is paramount, and chemists employ several strategies to ensure high enantiomeric purity.

The chiral pool approach is a highly effective strategy that utilizes naturally occurring enantiopure compounds as starting materials. mdpi.comwikipedia.org Proteinogenic α-amino acids, including L-aspartic acid, are readily available and serve as excellent precursors. univie.ac.at This method leverages the existing stereocenter of the natural amino acid, preserving it throughout the synthetic sequence. youtube.com By starting with L-aspartic acid, the desired (S)-configuration at the α-carbon of the target molecule is already established, circumventing the need for a de novo asymmetric synthesis of this core structure. The modifications then focus on the functional groups—the carboxylic acids and the amine—rather than the creation of the chiral center itself. univie.ac.at

In cases where a chiral pool approach is not employed, asymmetric synthesis provides a powerful alternative for establishing the stereocenter. This involves creating the chiral center from achiral or racemic precursors using a chiral influence. One prominent method is biocatalysis, which uses enzymes to perform highly stereoselective transformations.

For instance, the enzyme aspartate ammonia (B1221849) lyase (AspB) can be used to synthesize N-substituted aspartic acids with excellent enantioselectivity. nih.gov In the reverse reaction, AspB catalyzes the Michael addition of various nucleophiles to fumarate (B1241708). This enzymatic process has been shown to produce N-substituted aspartic acids with an enantiomeric excess (ee) greater than 97%. nih.gov The broad substrate specificity of AspB makes it a valuable tool for preparing a range of L-aspartate analogues with high stereopurity. nih.gov

Esterification Techniques for Dimethyl Aspartate Formation

The final structural feature of the target molecule is the presence of two methyl esters. The conversion of the dicarboxylic acid of L-aspartic acid into its dimethyl ester derivative is a standard but crucial transformation. The resulting dimethyl L-aspartate hydrochloride is a stable, crystalline solid, which is convenient for handling and storage. guidechem.com

Several reliable methods exist for this esterification:

Thionyl Chloride Method: A highly efficient method involves the use of thionyl chloride (SOCl₂) in anhydrous methanol (B129727). guidechem.com The reaction proceeds by first forming an acid chloride in situ, which is then rapidly esterified by the methanol solvent. This process is often performed at low temperatures to control reactivity. The optimized conditions can lead to very high yields, with recrystallization from a methanol and ethyl acetate (B1210297) mixture affording the product in 95% yield. guidechem.com

Trimethylchlorosilane (TMSCl) Method: A milder and convenient alternative utilizes trimethylchlorosilane in methanol at room temperature. nih.gov This system generates HCl in situ, which catalyzes the esterification. The method is compatible with a wide range of natural and synthetic amino acids and offers the advantage of simple workup procedures, typically involving the evaporation of the solvent to yield the amino acid ester hydrochloride. nih.gov

Fischer-Speier Esterification: The classic approach involves heating the amino acid in methanol with a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). prepchem.com While effective, this method can sometimes require harsher conditions and longer reaction times compared to the thionyl chloride or TMSCl methods.

Table 2: Key Parameters for the Esterification of L-Aspartic Acid using the Thionyl Chloride Method guidechem.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | L-Aspartic Acid, Thionyl Chloride, Anhydrous Methanol | Reactant, Activating Agent, Solvent/Ester Source |

| Temperature | -10 to -5 °C (during addition) | To control the exothermic reaction of SOCl₂ with methanol. |

| Reaction Time | 1 hour under reflux | To ensure complete conversion to the dimethyl ester. |

| Workup | Reduced pressure distillation, recrystallization | To remove excess reagents and purify the product. |

| Recrystallization | Methanol / Ethyl Acetate (1:20 v/v) | To isolate the pure dimethyl L-aspartate hydrochloride. |

| Reported Yield | 95% | Demonstrates high efficiency of the optimized process. |

Convergent and Divergent Synthetic Routes for Dimethyl N-(2-cyanophenyl)-L-aspartate

A plausible and efficient convergent synthesis of this compound involves the coupling of two primary building blocks: 2-halobenzonitrile (specifically, 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile) and Dimethyl L-aspartate . The key transformation in this synthetic sequence is the formation of the carbon-nitrogen (C-N) bond between the aromatic ring and the amino group of the aspartate derivative. This can be achieved through modern cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.

Convergent Synthetic Approach:

Fragment A Synthesis/Procurement: The 2-halobenzonitrile (e.g., 2-bromobenzonitrile) serves as the electrophilic coupling partner. This is a commercially available starting material.

Fragment B Synthesis/Procurement: Dimethyl L-aspartate hydrochloride is also a readily available chiral building block, which acts as the nucleophile.

Key Coupling Step: The crucial C-N bond formation between Fragment A and Fragment B is accomplished via a transition-metal-catalyzed cross-coupling reaction. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions are suitable for this purpose. wikipedia.orgnih.gov

The Ullmann condensation, a classic method for forming C-N bonds, typically employs a copper catalyst, often in combination with a ligand and a base, at elevated temperatures. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction have been developed with improved catalyst systems and milder reaction conditions. For instance, the use of copper(I) iodide (CuI) with a ligand such as a diamine or an amino acid can facilitate the coupling of aryl halides with amino acid esters.

Alternatively, the Buchwald-Hartwig amination offers a powerful and often milder method for N-arylation. nih.gov This reaction utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base to couple an aryl halide with an amine. researchgate.netnih.gov

The following table outlines a representative set of conditions for the synthesis of this compound via a copper-catalyzed Ullmann-type reaction, based on established procedures for the N-arylation of amino acid esters.

Table 1: Representative Conditions for the Convergent Synthesis of this compound via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Bromobenzonitrile | Dimethyl L-aspartate | CuI (10 mol%) | L-Proline (20 mol%) | K₂CO₃ (2 equiv.) | DMSO | 90-110 | 12-24 | 75-85 |

| 2-Iodobenzonitrile | Dimethyl L-aspartate | CuI (5 mol%) | 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ (2 equiv.) | Toluene | 100-120 | 8-16 | 80-90 |

While the primary focus of this article is on the synthesis of the title compound, it is worth noting how a divergent approach could be conceptualized from this point. The synthesized this compound could serve as a common intermediate. Subsequent chemical modifications, such as hydrolysis of one or both ester groups, or transformation of the nitrile functionality, would lead to a variety of related derivatives. However, in the context of preparing the specific target molecule, the convergent strategy is the direct and efficient pathway.

The research findings indicate that copper-catalyzed N-arylation of amino acid esters is a robust and well-established method. The choice of halide (bromo- or iodo-), catalyst system, ligand, base, and solvent can be optimized to achieve high yields of the desired N-arylated product while preserving the stereochemical integrity of the chiral center in the L-aspartate moiety.

Mechanistic Investigations of Chemical Transformations Involving Dimethyl N 2 Cyanophenyl L Aspartate

Reaction Pathways and Transition State Analysis

The reaction pathways of Dimethyl N-(2-cyanophenyl)-L-aspartate are diverse, owing to the presence of multiple reactive sites. Theoretical and experimental studies on analogous N-aryl amino acid esters suggest that these reactions can proceed through several mechanistic routes, including nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions.

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), is essential for elucidating the preferred reaction pathways. For instance, in the case of N-arylation of amino acid esters, a key step involves the formation of a tetrahedral intermediate. The stability of this intermediate and the corresponding transition state energies are highly dependent on the nature of the aryl group and the solvent.

One common reaction pathway for related N-aryl amino acids is the synthesis via the addition of a primary amine to a maleic acid ester, which proceeds through a series of concurrent reactions. google.com The primary reaction involves the addition of the amine at the double bond to form the N-substituted aspartic acid ester. google.com Other competing reactions include the conversion of the maleate (B1232345) to the fumarate (B1241708) ester and the subsequent slower reaction of the amine with the fumarate. google.com The reaction temperature is a critical parameter, with lower temperatures favoring the desired N-substituted product. google.com

In reactions involving the cyano group, such as palladium-catalyzed ortho-halogenation, a plausible mechanism involves cyclopalladation, proton abstraction, oxidative addition, and reductive elimination steps. organic-chemistry.org The cyano group acts as a directing group in these transformations. organic-chemistry.org

Table 1: Calculated Activation Energies for Postulated Reaction Steps

| Reaction Step | Reactants | Intermediate/Transition State | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Dimethyl L-aspartate + 2-Fluorobenzonitrile | Tetrahedral Intermediate | This compound | 15-25 (estimated) |

| Electrophilic Aromatic Substitution | This compound + E+ | Wheland Intermediate | Substituted this compound | 10-20 (estimated) |

| Ester Hydrolysis (Acid-catalyzed) | This compound + H3O+ | Protonated Ester | N-(2-cyanophenyl)-L-aspartic acid + Methanol (B129727) | 12-18 (estimated) |

Role of the Aspartate Ester in Electrophilic and Nucleophilic Reactions

The dimethyl ester functionality of the aspartate moiety plays a pivotal role in both electrophilic and nucleophilic reactions. The ester groups are electron-withdrawing, which can influence the nucleophilicity of the secondary amine. However, they also provide sites for nucleophilic attack.

In electrophilic reactions, the ester groups can be targeted by strong electrophiles. More commonly, the secondary amine, despite being attached to the electron-deficient cyanophenyl ring, can still participate in reactions such as N-alkylation or N-acylation, though its reactivity is attenuated.

In nucleophilic reactions, the carbonyl carbons of the ester groups are electrophilic and susceptible to attack by nucleophiles. This can lead to hydrolysis or transesterification reactions. The hydrolysis of the ester groups to the corresponding carboxylic acids is a common transformation, often catalyzed by acid or base. Synthetic protease mimics have been developed that utilize a pair of carboxylic acids to activate water for nucleophilic attack on aryl esters, demonstrating the importance of the local chemical environment in facilitating such reactions. nih.gov

The ester groups also influence the acidity of the α-proton. The presence of two ester groups can facilitate deprotonation under suitable basic conditions, allowing for further functionalization at the α-carbon.

Reactivity Modulations Induced by the 2-Cyanophenyl Group

The 2-cyanophenyl group exerts a profound influence on the reactivity of the entire molecule. The cyano group is strongly electron-withdrawing, which has several important consequences.

Firstly, it significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly at positions ortho and para to the cyano group. However, the presence of the N-aspartate substituent complicates this, and the directing effects need to be considered in concert.

Secondly, the electron-withdrawing nature of the cyanophenyl group decreases the nucleophilicity of the secondary amine nitrogen. This makes reactions at the nitrogen, such as alkylation or acylation, more challenging compared to N-aryl aspartates with electron-donating groups on the aromatic ring.

Thirdly, the cyano group itself can participate in reactions. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also act as a directing group in transition-metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed ortho-halogenation of arylnitriles proceeds with high selectivity due to the directing effect of the cyano group. organic-chemistry.org

Table 2: Hammett Parameters and Their Influence on Reactivity

| Substituent | Position | σ_p | σ_m | Effect on Reactivity |

| -CN | para | 0.66 | 0.56 | Strong deactivation of the ring towards electrophilic substitution; activation towards nucleophilic substitution. |

| -NH-R | para | -0.83 | -0.12 | Strong activation of the ring towards electrophilic substitution. |

Note: This table presents standard Hammett parameters for relevant functional groups to illustrate the electronic effects at play. The actual reactivity of this compound will be a composite of these effects.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The L-configuration of the aspartate moiety introduces a chiral center, which can significantly influence the stereochemical outcome of reactions. This is a key principle in asymmetric synthesis, where a chiral auxiliary directs the formation of a specific stereoisomer. masterorganicchemistry.com Reactions are classified as stereoselective if they favor the formation of one stereoisomer over another, and stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org

In reactions involving the formation of a new stereocenter, the existing chirality of the L-aspartate can lead to diastereoselectivity. For example, if a reaction occurs at the α-carbon, the approach of the reagent can be sterically hindered on one face of the molecule, leading to the preferential formation of one diastereomer. The development of stereoselective syntheses of unnatural α-amino acids often relies on the use of chiral auxiliaries to control the stereochemical outcome. nih.govrsc.org

The stereochemistry of the aspartate can also be critical in reactions catalyzed by enzymes, which are inherently chiral and often exhibit high stereoselectivity. Engineered enzymes have been used to catalyze enantioselective nucleophilic aromatic substitutions, highlighting the potential for biocatalytic routes in the synthesis of chiral N-aryl amino acids. nih.gov

Intermolecular Interactions and Reaction Dynamics

The intermolecular interactions of this compound play a crucial role in its physical properties and reaction dynamics. The molecule possesses several sites capable of forming hydrogen bonds: the N-H group, the carbonyl oxygens of the esters, and the nitrogen of the cyano group. These interactions are significant in the solid state and in solution, influencing solubility, crystal packing, and the stabilization of transition states.

The cyano group, in particular, can participate in various non-covalent interactions, including hydrogen bonds and tetrel bonds. nih.gov The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The ability of multiple cyano groups to create a positive electrostatic potential can lead to strong interactions with nucleophiles. nih.gov

The aspartate portion of the molecule can also engage in significant intermolecular interactions. Artificial receptors have been designed to bind selectively to dimethyl aspartate through a combination of coordination and hydrogen-bonding interactions. nih.gov In one such system, the binding preference for dimethyl aspartate over similar molecules was attributed to a favorable enthalpy change, suggesting that the specific arrangement of functional groups allows for optimal host-guest complementarity. nih.gov

In the context of reaction dynamics, solvent effects are paramount. The choice of solvent can influence which intermolecular interactions are dominant, thereby affecting reaction rates and selectivity. Polar aprotic solvents, for example, can solvate cations effectively while leaving anions relatively unsolvated, which can accelerate certain nucleophilic substitution reactions.

Computational and Theoretical Chemistry Studies of Dimethyl N 2 Cyanophenyl L Aspartate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Dimethyl N-(2-cyanophenyl)-L-aspartate, a DFT study would typically commence with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

A common approach involves using a functional such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data where available.

Following optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman).

Further analysis using DFT can elucidate the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis examines the delocalization of electron density between orbitals, providing a quantitative picture of hyperconjugation and intramolecular charge transfer. For this compound, this could reveal interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups, as well as the electronic interplay between the aspartate moiety and the cyanophenyl ring.

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Ab initio methods, which are based on first principles without experimental parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide more accurate energies and properties, though at a significantly higher computational cost. These are often used as a benchmark for DFT results, especially for smaller, representative fragments of the target molecule.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. Methods like PM6 or AM1 could be employed for a rapid initial assessment of the conformational landscape or for calculations on very large systems, though with a trade-off in accuracy. For this compound, a semi-empirical approach could be used to quickly screen a large number of possible conformations before refining the most stable ones with DFT or ab initio methods.

Molecular Dynamics Simulations for Conformational Landscapes

The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which explore the dynamic behavior of the molecule over time. An MD simulation of this compound would reveal its conformational flexibility, identifying the most populated shapes the molecule adopts in solution at a given temperature.

The simulation would start with a force field, a set of parameters that describes the potential energy of the system. Force fields like AMBER or CHARMM are commonly used for biomolecules and related compounds. The system would be solvated in a box of explicit solvent molecules (e.g., water or a relevant organic solvent) and simulated for a period of nanoseconds to microseconds.

Analysis of the MD trajectory would provide insights into:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most mobile.

Dihedral Angle Analysis: To map the rotational freedom around key single bonds and identify stable conformers.

Radial Distribution Functions: To understand the solvation structure around different parts of the molecule.

Theoretical Predictions of Reactivity and Selectivity Profiles

Computational methods can predict where a molecule is most likely to react. The electronic properties derived from DFT are key here.

Molecular Electrostatic Potential (MEP) Surface: This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the nitrogen of the cyano group, suggesting these are sites for electrophilic attack. The amine nitrogen would also be a key reactive site.

Fukui Functions: These are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attack.

These predictive tools are invaluable for understanding the chemical behavior of a compound and for designing new synthetic pathways.

Analysis of Non-Covalent Interactions within the Compound

Non-covalent interactions are crucial in determining the three-dimensional structure and properties of molecules. In this compound, several types of non-covalent interactions could be at play:

Hydrogen Bonds: Intramolecular hydrogen bonds could form, for example, between the N-H group and a carbonyl oxygen, which would significantly influence the molecule's conformation.

π-π Stacking: The phenyl ring could engage in stacking interactions, which would be important in the solid state or in aggregated forms.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. QTAIM analysis identifies bond critical points between atoms, characterizing the nature and strength of the interaction. NCI plots provide a 3D representation of non-covalent interactions, color-coded by their strength.

Solvent Effects on Molecular Conformation and Reaction Mechanisms (Theoretical Models)

The surrounding solvent can have a profound impact on a molecule's structure and reactivity. Computational models account for this in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and are often used in conjunction with DFT calculations to model the bulk effects of the solvent on the geometry and energetics of the molecule.

Explicit Solvation Models: As used in MD simulations, individual solvent molecules are included in the calculation. This approach is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, theoretical studies would likely use both approaches to understand how its conformation changes in different solvent environments (e.g., polar vs. non-polar) and to model the energy profiles of potential reactions in solution.

Conformational Analysis and Stereochemical Elucidation of Dimethyl N 2 Cyanophenyl L Aspartate

Intramolecular Hydrogen Bonding and Steric Hindrance Effects

The three-dimensional structure of Dimethyl N-(2-cyanophenyl)-L-aspartate is significantly influenced by the formation of intramolecular hydrogen bonds and the steric demands of its constituent groups. The aspartate backbone contains several hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens of the two ester groups). The relative orientation of these groups can lead to the formation of various hydrogen-bonded ring systems.

In related N-acetylated aspartic acid derivatives, theoretical studies have identified the potential for multiple types of intramolecular hydrogen bonds, including those between the side-chain and the backbone. rsc.org For this compound, a plausible intramolecular hydrogen bond involves the N-H group acting as a donor and the carbonyl oxygen of the side-chain ester as an acceptor, forming a pseudo-seven-membered ring. Another possibility is the interaction between the N-H group and the α-ester carbonyl oxygen, which would create a five-membered ring (C5 interaction). researchgate.net The stability of these interactions is often a delicate balance; while C5 bonds are generally considered weak, they can be significantly stabilized by synergistic interactions within the molecule. researchgate.net

In essence, the final conformational preference will be a compromise between the stabilization gained from intramolecular hydrogen bonds and the destabilization arising from steric repulsion between the bulky substituents.

Rotational Barriers and Conformational Isomerism

The conformational isomerism in this compound is primarily defined by the rotation around three key single bonds: the Cα-Cβ bond of the aspartate side chain, the N-C(phenyl) bond, and the Cα-N bond. The barriers to rotation around these bonds determine the relative populations of different conformers at a given temperature.

Rotation around the Cα-Cβ Bond: Studies on L-aspartic acid dimethyl ester have shown that the side chain can adopt several stable conformations. rsc.orgresearchgate.net The energy barriers between these conformers are typically low enough to allow for rapid interconversion at room temperature. The relative populations of these rotamers are influenced by a combination of steric and hyperconjugative effects, with intramolecular hydrogen bonding playing a secondary role. rsc.org

Rotation around the N-C(phenyl) Bond: The rotation around the bond connecting the nitrogen atom to the 2-cyanophenyl ring is expected to have a significant energy barrier. This is due to the steric hindrance between the ortho-cyano group and the hydrogen on the chiral α-carbon of the aspartate. mdpi.com Theoretical studies on similarly substituted N-aryl compounds have shown that ortho-substituents can substantially hinder the rotation of the aryl fragment, with calculated barriers that can be significant. mdpi.com This restricted rotation leads to stable rotational isomers (atropisomers) that may be observable on the NMR timescale.

Rotation around the C(O)-N Bond (Amide Bond Character): While technically a single bond, the C(O)-N bond in amides exhibits partial double bond character, leading to a high rotational barrier (typically around 20 kcal/mol). imperial.ac.uk In the context of this compound, while there isn't a true amide, the N-C(phenyl) linkage can have some degree of delocalization, influencing its rotational freedom. However, the primary rotational isomers will arise from the more freely rotating single bonds.

The interplay of these rotational barriers results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformational isomer.

Theoretical Conformational Preferences in Isolated Phase and Solution

Theoretical calculations, such as those employing Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of molecules like this compound. rsc.orgresearchgate.net These methods can predict the relative energies of different conformers in both the isolated (gas) phase and in solution.

Isolated Phase: In the gas phase, intramolecular interactions are paramount. The most stable conformers are those that maximize stabilizing intramolecular hydrogen bonds while minimizing steric repulsion. nih.gov For aspartic acid derivatives, conformations that allow for the formation of hydrogen-bonded ring structures are often favored. nih.gov It is predicted that in the isolated phase, this compound would adopt a folded conformation where the N-H group can interact with one of the ester carbonyls. A study on L-aspartic acid dimethyl ester (AspOMe) identified several stable conformers in the isolated phase, with relative energies determined by a mix of steric and hyperconjugative factors. rsc.orgresearchgate.net

Interactive Data Table: Theoretical Conformational Preferences of L-Aspartic Acid Dimethyl Ester (AspOMe) in Isolated Phase * Data derived from studies on a related model compound.

| Conformer | Key Dihedral Angles (χ1, χ2) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| I | g+ | 0.00 | Hyperconjugation, minimal steric strain |

| II | t | 0.50 | Intramolecular H-bond (weak) |

| III | g- | 1.20 | Steric interactions present |

Note: This table is illustrative, based on findings for L-aspartic acid dimethyl ester, and serves as a model for the types of conformations expected for this compound.

In Solution: The presence of a solvent significantly alters the conformational preferences. scirp.orgnih.gov Polar solvents can form intermolecular hydrogen bonds with the solute, competing with and potentially disrupting the intramolecular hydrogen bonds that stabilize folded conformations in the gas phase. aps.org Consequently, more extended or "open" conformations may become more populated in polar solvents.

Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects. nih.gov Studies on related N-acetylated aspartate esters show that as solvent polarity increases, the population of conformers with larger dipole moments tends to increase. rsc.orgresearchgate.net For this compound, moving from a nonpolar solvent like hexane (B92381) to a polar solvent like acetonitrile (B52724) or water would likely shift the conformational equilibrium away from compact, internally hydrogen-bonded structures towards more solvated, extended forms.

Chirality and Enantiomeric Purity Assessment (Theoretical Frameworks)

This compound is an intrinsically chiral molecule due to the stereogenic center at the α-carbon of the L-aspartate residue. The assessment of its enantiomeric purity is crucial for any potential application. While experimental techniques like chiral chromatography are standard, theoretical frameworks provide powerful tools for understanding and predicting chiroptical properties, which are fundamental to assessing enantiomeric purity.

Theoretical Calculation of Chiroptical Properties: The primary methods for the theoretical assessment of chirality involve the calculation of chiroptical properties such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR). nih.gov Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for these calculations. mattkundrat.eumdpi.com

Electronic Circular Dichroism (ECD): An ECD spectrum is the difference in absorption of left and right circularly polarized light. For a given enantiomer, the spectrum will have a unique pattern of positive and negative bands. By calculating the theoretical ECD spectrum for the L-enantiomer of this compound and comparing it to an experimental spectrum, one can confirm the absolute configuration. The calculated spectrum is typically a Boltzmann-weighted average of the spectra of all significantly populated conformers. mdpi.com

Optical Rotation (OR): This is the measure of the rotation of the plane of polarized light by a chiral compound. mattkundrat.eu The specific rotation, [α]D, can be calculated using computational methods. The sign and magnitude of the calculated rotation for the L-enantiomer can be compared with experimental values to verify enantiomeric identity.

Framework for Purity Assessment: The theoretical framework for assessing enantiomeric purity relies on the principle that enantiomers have equal and opposite chiroptical signals. An enantiomerically pure sample of this compound would exhibit an experimental ECD or OR value that matches the theoretically predicted value for the L-configuration. The presence of the D-enantiomer would lead to a decrease in the magnitude of the observed signal. The enantiomeric excess (% ee) can be determined from the ratio of the observed specific rotation to the specific rotation of the pure enantiomer. acs.org

Furthermore, theoretical methods can aid in the development of experimental separation techniques. For instance, by modeling the interactions between the enantiomers of this compound and a chiral stationary phase, it may be possible to predict the most effective chromatographic conditions for their separation. cat-online.comacs.org

Synthesis and Academic Significance of Dimethyl N 2 Cyanophenyl L Aspartate Derivatives and Analogues

Exploration of Modifications to the Aspartate Core

The aspartate core of Dimethyl N-(2-cyanophenyl)-L-aspartate offers several avenues for chemical modification, primarily centered on its carboxylate functionalities. These modifications are crucial for probing structure-activity relationships and modulating the physicochemical properties of the molecule.

One of the most direct modifications involves the variation of the ester groups. While the parent compound features two methyl esters, the synthesis of alternative dialkyl or diaryl esters can be achieved through the reaction of N-(2-cyanophenyl)-L-aspartic acid with different alcohols under esterification conditions, such as Fischer-Speier esterification or by using coupling agents. For instance, the use of ethanol (B145695) or isopropanol (B130326) in the presence of an acid catalyst would yield the corresponding diethyl and diisopropyl esters, respectively. These modifications can significantly impact the compound's lipophilicity and steric bulk.

Further modifications can be introduced at the α- and β-carbons of the aspartate backbone, though these are synthetically more challenging and often require starting from modified aspartic acid precursors. Such modifications could include alkylation or fluorination, which can influence the conformational preferences and metabolic stability of the molecule. Recent developments in amino acid synthesis have highlighted methods for such modifications, including the use of dimethyl carbonate with an acid system for efficient and selective methylation. rsc.org

Post-translational modifications, such as the ester-linked addition of ADP-ribose to aspartate residues, have been a subject of recent investigation, highlighting the biological relevance of modifications at the carboxyl groups. nih.gov While not a synthetic modification of the core structure for the purposes of creating analogues, this area of research underscores the chemical reactivity and biological potential of the aspartate side chain.

Table 1: Representative Modifications of the Aspartate Core

| Modification Type | Reagents and Conditions | Resulting Analogue |

| Diester Variation | Ethanol, H₂SO₄ (catalytic), reflux | Diethyl N-(2-cyanophenyl)-L-aspartate |

| Diester Variation | Benzyl alcohol, DCC, DMAP | Dibenzyl N-(2-cyanophenyl)-L-aspartate |

| Selective Hydrolysis | LiOH (1 equivalent), THF/H₂O | N-(2-cyanophenyl)-L-aspartic acid 1-methyl ester or 4-methyl ester |

Variation of the Cyanoaryl Substituent and Its Impact on Chemical Properties

The 2-cyanophenyl group is a key determinant of the electronic and steric properties of this compound. Varying this substituent provides a powerful tool to fine-tune these properties. The synthesis of such analogues typically involves the reaction of dimethyl L-aspartate with a range of substituted aryl halides or boronic acids, often through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

The position of the substituent on the aryl ring is also critical. Moving the cyano group from the ortho to the meta or para position would significantly alter the steric environment around the N-aryl bond and could influence the compound's conformational flexibility. Studies on related N-aryl amino acids have shown that such positional isomerism can have a profound impact on their biological activity. researchgate.net

Table 2: Impact of Cyanoaryl Substituent Variation on Chemical Properties

| Substituent at ortho-position | Hammett Constant (σₚ) of Substituent | Expected Impact on N-Aryl Bond Polarity |

| -CN (cyano) | +0.66 | Significant polarization |

| -NO₂ (nitro) | +0.78 | Strong polarization |

| -OCH₃ (methoxy) | -0.27 | Reduced polarization |

| -CH₃ (methyl) | -0.17 | Slightly reduced polarization |

Preparation of N-Substituted and Ring-Modified Analogues

Further diversification of the this compound scaffold can be achieved through N-substitution and modification of the aromatic ring system.

N-substitution, such as alkylation or acylation of the secondary amine, would require initial protection of the aspartate carboxyl groups, followed by reaction with an appropriate electrophile and subsequent deprotection. For instance, N-methylation could be achieved using a methylating agent like methyl iodide in the presence of a base. Such modifications introduce a tertiary amine, which can have significant implications for the compound's basicity and hydrogen bonding capacity.

Replacing the phenyl ring with a heterocyclic system, such as pyridine (B92270) or pyrimidine, would create ring-modified analogues with distinct electronic and solubility properties. The synthesis of these analogues could be approached by reacting dimethyl L-aspartate with the corresponding heteroaryl halide. The introduction of nitrogen atoms into the aromatic ring, for example, would increase the compound's polarity and potential for hydrogen bonding interactions. The synthesis of heterocyclic analogues of other complex molecules has been reported in the literature, providing potential synthetic routes. rsc.org

Table 3: Synthetic Approaches to N-Substituted and Ring-Modified Analogues

| Analogue Type | Synthetic Strategy | Key Reagents |

| N-Methyl Analogue | N-alkylation | Dimethyl L-aspartate, 2-fluorobenzonitrile, then Methyl iodide, K₂CO₃ |

| N-Acetyl Analogue | N-acylation | Acetic anhydride, pyridine |

| Pyridyl Analogue | Nucleophilic Aromatic Substitution | 2-chloro-3-cyanopyridine, Pd catalyst, base |

| Thienyl Analogue | Buchwald-Hartwig Amination | 2-bromothiophene-3-carbonitrile, Pd catalyst, base |

Stereoisomeric and Diastereomeric Variants for Comparative Study

Stereochemistry is a critical aspect of molecular recognition in biological systems. Therefore, the synthesis and comparative study of stereoisomeric and diastereomeric variants of this compound are of high academic interest.

The most direct stereoisomeric variant is the enantiomer, Dimethyl N-(2-cyanophenyl)-D-aspartate. This can be synthesized by starting with D-aspartic acid instead of L-aspartic acid and following the same synthetic route. Comparing the properties and biological activities of the L- and D-isomers can provide valuable information about the stereochemical requirements of any interacting biological macromolecules. The synthesis of N-methyl-D-aspartate receptor ion-channel blockers has highlighted the importance of stereochemistry in neurological research. nih.gov

Diastereomers can be generated if a second chiral center is introduced into the molecule, for example, by using a chiral alcohol to form the esters or by modifying the aspartate core in a stereospecific manner. The separation and characterization of these diastereomers, often achieved through chromatography or crystallization, allow for a more detailed exploration of the compound's three-dimensional structure-activity landscape. The general principles of stereoisomerism are well-established and provide a framework for these investigations.

Table 4: Stereoisomeric and Diastereomeric Variants

| Compound | Chirality of Aspartate Core | Chirality of Ester Group (Example) | Stereochemical Relationship to Parent |

| This compound | L | Achiral | Parent Compound |

| Dimethyl N-(2-cyanophenyl)-D-aspartate | D | Achiral | Enantiomer |

| (1R)-Menthyl methyl N-(2-cyanophenyl)-L-aspartate | L | R | Diastereomer |

| (1S)-Menthyl methyl N-(2-cyanophenyl)-L-aspartate | L | S | Diastereomer |

Advanced Analytical Methodologies for Research on Dimethyl N 2 Cyanophenyl L Aspartate

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the pathways of complex organic reactions, such as the synthesis of N-aryl amino acids. acs.org Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions for transient intermediates that may not be isolable. nih.gov In the synthesis of Dimethyl N-(2-cyanophenyl)-L-aspartate, which likely involves the N-arylation of dimethyl L-aspartate, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to detect and identify key intermediates directly from the reaction mixture. nih.gov

During the synthesis, researchers can monitor for the presence of proposed intermediates, such as Meisenheimer complexes or other adducts formed during nucleophilic aromatic substitution. The high mass accuracy of HRMS, often below 5 ppm, enables the differentiation between species with very similar nominal masses, thereby providing strong evidence for a proposed reaction mechanism. nih.gov This technique is particularly powerful for confirming the successful addition of the 2-cyanophenyl group to the aspartate nitrogen and for identifying potential side-products.

Table 1: Hypothetical Reaction Intermediates in the Synthesis of this compound and Their Theoretical Monoisotopic Masses

| Intermediate/Product Name | Chemical Formula | Role in Reaction | Theoretical Exact Mass (m/z) [M+H]⁺ |

| Dimethyl L-aspartate | C₆H₁₁NO₄ | Starting Material | 162.0709 |

| 2-Fluorobenzonitrile | C₇H₄FN | Arylating Agent | 122.0349 |

| Meisenheimer Complex Intermediate | C₁₃H₁₄FN₂O₄ | Transient Adduct | 297.0932 |

| This compound | C₁₃H₁₄N₂O₄ | Final Product | 263.0975 |

This table is generated based on a hypothetical synthetic route for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR are fundamental for confirming the final structure. The spectra would verify the presence of the two distinct methyl ester groups, the protons of the aspartate backbone, and the aromatic protons of the 2-cyanophenyl substituent.

Beyond simple structural confirmation, NMR is a powerful tool for mechanistic studies. researchgate.net Kinetic NMR studies, where spectra are acquired at various time points throughout a reaction, can track the consumption of reactants and the formation of products and intermediates in real-time. researchgate.net This approach provides quantitative data for determining reaction rates and orders. Furthermore, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the stereochemistry, confirming the spatial proximity between specific protons and helping to retain the known L-configuration of the starting aspartate. Chemical shift perturbation analysis, by monitoring changes in the NMR spectrum upon addition of other reactants or catalysts, can identify the specific atoms involved in binding and catalysis. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J) in Hz |

| NH | Doublet | 6.5 - 7.0 | ~7-8 |

| Ar-H | Multiplet | 7.0 - 7.6 | - |

| α-CH | Doublet of Doublets | 4.8 - 5.0 | ~5, ~8 |

| β-CH₂ | Multiplet | 2.9 - 3.2 | - |

| α-COOCH₃ | Singlet | ~3.75 | - |

| β-COOCH₃ | Singlet | ~3.65 | - |

Note: These are predicted values and may vary based on experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Structural Assignment in Reaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and can be used for rapid structural assignment during reaction monitoring. In the study of this compound, IR and Raman spectra would exhibit characteristic bands confirming the key structural motifs.

The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically in the range of 1730-1750 cm⁻¹. Another critical diagnostic peak would be the sharp, medium-intensity C≡N (nitrile) stretch from the cyanophenyl group, appearing around 2220-2230 cm⁻¹. The N-H stretch of the secondary amine would be visible as a moderate peak around 3300-3400 cm⁻¹. Comparing the spectra of the starting materials with the product allows for clear confirmation of the N-arylation reaction. The disappearance of the primary amine bands of dimethyl aspartate and the appearance of the nitrile and secondary amine bands in the product are key indicators of a successful reaction. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H (secondary amine) | Stretch | 3300 - 3400 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C≡N (nitrile) | Stretch | 2220 - 2230 | Strong |

| C=O (ester) | Stretch | 1730 - 1750 | Medium |

| C=C (aromatic) | Stretch | 1580 - 1600 | Strong |

| C-N | Stretch | 1200 - 1350 | Weak |

Chiral Chromatography for Enantiomeric Resolution (Methodology Development)

The biological activity of chiral molecules is often enantiomer-dependent, making the separation and quantification of enantiomers a critical task. nih.gov While this compound is synthesized from an enantiopure starting material (L-aspartic acid), some reaction conditions, particularly those involving heat or strong bases, can lead to partial racemization. acs.org Therefore, developing a robust analytical method to confirm the enantiomeric purity (or enantiomeric excess, e.e.) is essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. nih.gov

Methodology development for the enantiomeric resolution of this compound would involve screening various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly successful for a wide range of N-protected amino acids and are a logical starting point. yakhak.org Other potential CSPs include cyclodextrin-based, Pirkle-type, and macrocyclic antibiotic phases. nih.govsigmaaldrich.com The development process involves optimizing the mobile phase (both normal-phase and reversed-phase systems), flow rate, and column temperature to achieve baseline separation of the L- and D-enantiomers. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) with chiral columns is also an increasingly popular alternative, often providing faster and more efficient separations. chiraltech.com

Table 4: Hypothetical Parameters for Chiral HPLC Method Development

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) | Cyclodextrin-based (e.g., Cyclobond I) | Pirkle-type (e.g., Whelk-O1) |

| Mobile Phase Mode | Normal Phase | Reversed Phase | Polar Ionic Mode |

| Solvents | Hexane (B92381)/Isopropanol (B130326) | Acetonitrile (B52724)/Water | Methanol (B129727)/Acetic Acid/TEA |

| Detector | UV (e.g., 254 nm) | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

Future Directions in the Academic Research of Dimethyl N 2 Cyanophenyl L Aspartate

Development of Novel Catalytic Approaches for Synthesis

The synthesis of N-aryl amino acids and their esters is a cornerstone of medicinal and materials chemistry. Future research concerning Dimethyl N-(2-cyanophenyl)-L-aspartate is poised to benefit from the development of more efficient, selective, and sustainable catalytic systems. While palladium- and copper-catalyzed N-arylation reactions are established methods, there remains considerable scope for innovation. researchgate.netresearchgate.net

Future investigations will likely focus on the design and application of novel ligands for transition metal catalysts. For instance, the development of bulky biarylphosphine ligands has been shown to enable the monoarylation of ammonia (B1221849) with high selectivity, a principle that can be extended to the N-arylation of amino acid esters. researchgate.net The use of palladacycle precatalysts also presents a promising avenue for achieving high catalytic activity under mild reaction conditions. researchgate.net

In the realm of copper catalysis, often referred to as the Ullmann or Goldberg reaction, the use of chelating diamine ligands has been instrumental in controlling the concentration and activity of the catalytic species. nih.govnih.gov Future work could explore a wider array of ligand architectures to enhance the efficiency of copper-catalyzed N-arylation of aspartate derivatives, potentially at room temperature. rsc.org

Furthermore, the field is witnessing a growing interest in biocatalysis. The use of enzymes, such as aspartate ammonia lyase, for the enantioselective synthesis of N-substituted aspartic acids offers a green and highly selective alternative to traditional chemical methods. nih.gov Research into engineering these enzymes to accept a broader range of nucleophiles, including 2-aminobenzonitrile (B23959), could open up new biocatalytic routes to this compound and its analogs.

A comparative overview of potential catalytic systems for future exploration is presented in Table 1.

| Catalyst System | Metal/Enzyme | Ligand/Cofactor | Potential Advantages for N-Arylation of Aspartates |

| Palladium-based | Palladium | Bulky Biarylphosphines, Palladacycles | High turnover numbers, broad substrate scope, mild reaction conditions. acs.orgnih.gov |

| Copper-based | Copper | Chelating Diamines, β-Diketones | Lower cost, alternative reactivity, potential for room temperature reactions. nih.govrsc.org |

| Biocatalytic | Aspartate Ammonia Lyase | Pyridoxal Phosphate | High enantioselectivity, environmentally benign conditions, potential for novel reactivity. nih.gov |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT) offers a framework for achieving this through real-time, in-situ monitoring of chemical reactions. nih.govneliti.com The application of advanced spectroscopic techniques within a PAT framework is a significant future direction. researchgate.netresearchgate.net

Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions, is a particularly powerful tool. wikipedia.orgrsc.org Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products throughout the course of the reaction. youtube.com This allows for the identification of reaction endpoints, the detection of transient intermediates, and a more detailed understanding of the catalytic cycle. acs.org

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is another promising technique for monitoring the synthesis of this compound. mpg.dersc.org Flow NMR setups can be used to continuously monitor the reaction mixture, providing quantitative data on the conversion of starting materials and the formation of products and byproducts. researchgate.net This can be particularly useful for elucidating complex reaction networks and for optimizing reaction conditions to maximize yield and selectivity. vapourtec.com

The integration of these techniques into the synthetic workflow will enable a more data-rich approach to process development and optimization. A summary of relevant real-time monitoring techniques is provided in Table 2.

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In-situ FTIR/Raman | Vibrational modes of functional groups, concentration profiles. | Monitoring the consumption of 2-aminobenzonitrile and dimethyl aspartate, and the formation of the N-aryl bond. |

| Real-time NMR | Structural information, quantitative analysis of species. | Tracking the conversion of reactants, identifying intermediates and byproducts, and determining reaction kinetics. mpg.dersc.org |

| Operando UV-Vis | Electronic transitions, concentration of colored species. | Monitoring the state of the transition metal catalyst and the formation of chromophoric intermediates. wikipedia.org |

Predictive Modeling for Structure-Reactivity Relationships

The ability to predict the reactivity and properties of novel N-aryl amino acid derivatives before their synthesis would significantly accelerate the discovery process. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools for achieving this. wikipedia.orgresearchgate.net

Future research in this area will involve the development of robust QSAR models for N-aryl aspartate derivatives. nih.gov These models correlate the structural or physicochemical properties of the molecules with their reactivity or other properties of interest. mdpi.com For example, a QSAR model could be developed to predict the rate of N-arylation for a range of substituted phenyl halides with dimethyl aspartate, based on descriptors such as electronic parameters, steric factors, and hydrophobicity. researchgate.net

The development of such models requires a sufficiently large and diverse dataset of experimentally characterized compounds. A systematic synthesis and characterization of a library of this compound analogs, with variations in both the aryl and aspartate moieties, would be a crucial first step. The resulting data could then be used to train and validate predictive QSAR models.

These predictive models can then be used to guide the design of new derivatives with desired properties, such as enhanced stability, specific electronic properties, or improved performance in a particular application. This in-silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

A truly comprehensive understanding of the synthesis and reactivity of this compound can be achieved through the close integration of computational and experimental studies. This synergistic approach allows for a level of mechanistic detail that is often inaccessible through either method alone.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions. organic-chemistry.org In the context of the synthesis of this compound, DFT can be used to model the entire catalytic cycle of, for example, a palladium-catalyzed N-arylation. This can provide insights into the structures of key intermediates, the energies of transition states, and the role of the ligand in promoting the desired reaction pathway. acs.org

Experimental studies, such as kinetic analysis and the isolation and characterization of reaction intermediates, can provide crucial data to validate and refine the computational models. nih.govresearchgate.net For instance, the experimentally determined reaction order with respect to each reactant can be compared with the predictions from the DFT-calculated mechanism. Discrepancies between experiment and theory can then guide further investigations, leading to a more accurate and robust mechanistic picture.

This integrated approach has been successfully applied to understand the intricacies of copper-catalyzed N-arylation reactions, revealing the importance of ligand-to-metal ratios and the nature of the active catalytic species. nih.govnih.govmit.edu Applying a similar strategy to the synthesis of this compound will undoubtedly lead to a deeper understanding of the factors that control its formation and reactivity, paving the way for the rational design of improved synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.